

Foreword: Unveiling a Privileged Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1580707

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The fused heterocyclic system of [1]triazolo[4,3-a]pyridine is a cornerstone in contemporary medicinal chemistry and materials science. [2][3] Its derivatives are recognized for a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antidepressant properties. [2][4][5] This guide focuses on a key derivative, 5-Chloro-[1]triazolo[4,3-a]pyridine, a versatile building block whose strategic chlorine substituent serves as a linchpin for further chemical diversification. We will dissect its synthesis, explore its reactivity, and contextualize its application, providing the field-proven insights necessary for its effective utilization in research and development.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. 5-Chloro-[1]triazolo[4,3-a]pyridine is a solid compound under standard conditions, and its key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	27187-13-9	[6]
IUPAC Name	5-Chloro-[1]triazolo[4,3-a]pyridine	[6]
Molecular Formula	C ₆ H ₄ ClN ₃	[6]
Molecular Weight	153.57 g/mol	
Appearance	Solid	
Density	1.51 g/cm ³	[7]
Refractive Index	1.712	[7]
SMILES	Clc1ccccc2nncn12	
InChI Key	FBQZXTMUYNKLRF-UHFFFAOYSA-N	

Synthesis Pathway: A Tale of Two Steps

The synthesis of 5-Chloro-[1]triazolo[4,3-a]pyridine is a logical and well-documented process rooted in fundamental heterocyclic chemistry. The overarching strategy involves the formation of a key hydrazinyl precursor, followed by an intramolecular cyclization to construct the fused triazole ring.

Step 1: Synthesis of the Key Intermediate: 2-Chloro-6-hydrazinopyridine

The journey begins with the nucleophilic aromatic substitution of a readily available starting material, 2,6-dichloropyridine.

- Causality of Experimental Design: The choice of 2,6-dichloropyridine is strategic; the two chlorine atoms are electronically activated by the ring nitrogen, making them susceptible to nucleophilic attack. Hydrazine hydrate is an excellent and cost-effective nucleophile for this purpose. The reaction is typically performed in a protic solvent like methanol, which facilitates the dissolution of the reactants and the reaction progress. Prolonged heating

under reflux is often necessary to provide sufficient activation energy to overcome the aromatic stabilization of the pyridine ring and drive the substitution to completion.[\[1\]](#)

Protocol 1: Synthesis of 2-Chloro-6-hydrazinopyridine[\[1\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine (2.0 g) in methanol (60 mL).
- Addition of Nucleophile: To the stirred solution, add 80% hydrazine hydrate (10 mL).
- Initial Reaction: Stir the solution at room temperature for 3 days. This initial period allows for the slow substitution to begin.
- Reflux: Heat the reaction mixture to reflux and maintain for 10 days to ensure complete conversion.
- Workup: Cool the reaction mixture and remove the solvent under reduced pressure (rotovaporation).
- Purification: Take up the residue in a minimal amount of methanol, followed by another evaporation. Recrystallize the final solid from a methanol/water mixture to yield pure 2-Chloro-6-hydrazinopyridine.

Step 2: Intramolecular Cyclization to Form the Triazole Ring

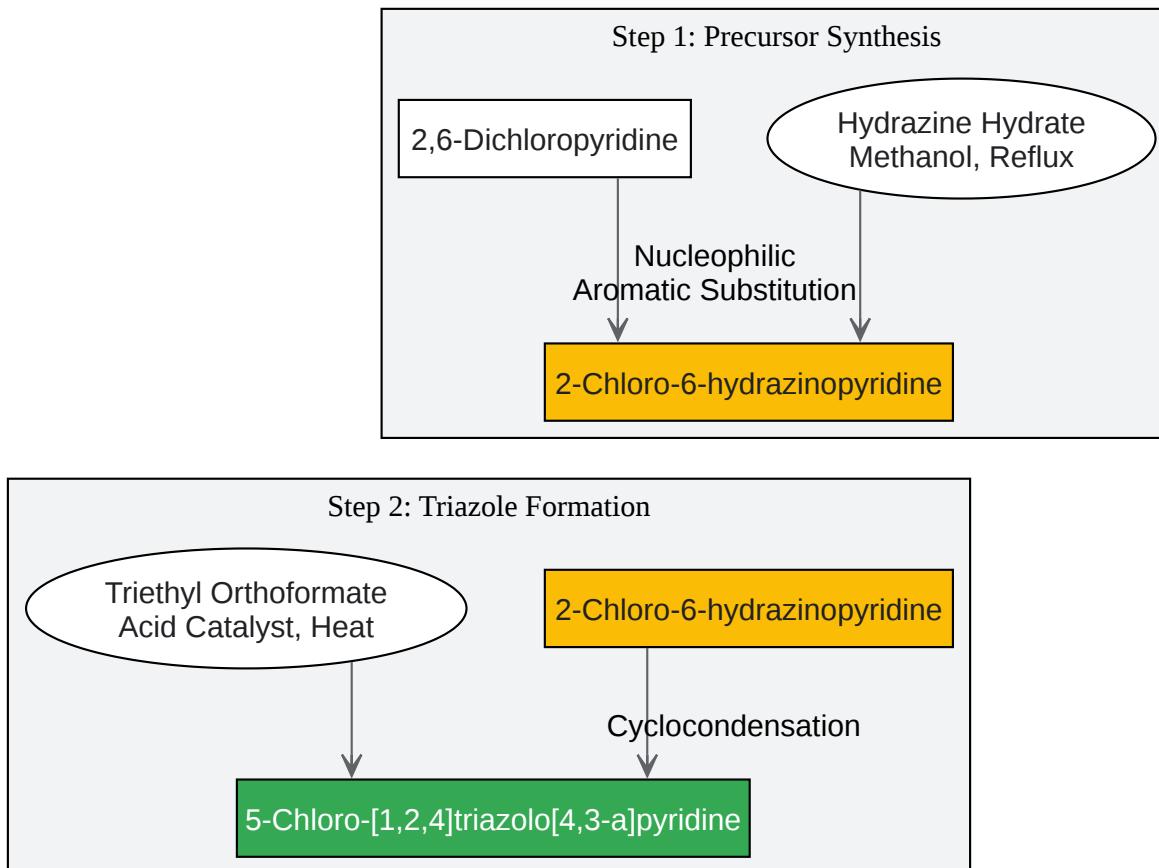
With the 2-hydrazinopyridine intermediate in hand, the final step is to form the fused five-membered triazole ring. This is achieved through a cyclocondensation reaction with a one-carbon electrophile, such as triethyl orthoformate, followed by acid-catalyzed dehydration.

- Causality of Experimental Design: Triethyl orthoformate serves as a source of a single carbon atom at the formate oxidation level. The initial reaction forms a hydrazone-like intermediate. The subsequent addition of an acid catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen, facilitating its departure as ethanol and triggering the final ring-closing step to form the aromatic triazole ring. This is a classic and robust method for constructing[\[1\]](#)triazole rings fused to heterocyclic systems.[\[4\]\[8\]](#)

Protocol 2: Cyclization to 5-Chloro-[1][2][3]triazolo[4,3-a]pyridine

- Reaction Setup: Combine 2-Chloro-6-hydrazinopyridine with an excess of triethyl orthoformate.
- Catalysis: Add a catalytic amount of p-toluenesulfonic acid.
- Reaction: Heat the mixture, typically at reflux, and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product.

Synthetic Workflow Visualization



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Caption: Two-step synthesis of the target compound.

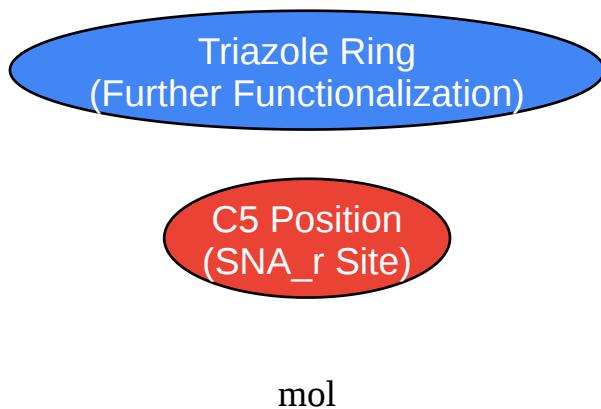
Chemical Reactivity and Strategic Importance

The true value of 5-Chloro-[1]triazolo[4,3-a]pyridine lies in its potential for derivatization. The molecule possesses two primary sites for chemical modification, making it an ideal scaffold for building chemical libraries for drug discovery.

- The C5-Chloro Group: This is the most significant functional handle. The chlorine atom activates the position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride with a wide array of nucleophiles (amines, thiols, alkoxides),

enabling systematic exploration of the structure-activity relationship (SAR) at this position. This modification is crucial in optimizing a compound's interaction with a biological target.[9]

- The Triazole Ring: The triazole ring itself can be a site for further functionalization, often at the C3 position, to introduce additional diversity into molecular design.[9][10]



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Caption: Key reactive sites for molecular diversification.

Applications in Drug Discovery and Medicinal Chemistry

The[1]triazolo[4,3-a]pyridine core is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. The 5-chloro derivative serves as a critical starting material for accessing novel compounds with significant therapeutic potential.

- Antimalarial Agents: Researchers have designed and synthesized libraries of[1]triazolo[4,3-a]pyridines as potential inhibitors of falcipain-2, a crucial cysteine protease for the malaria parasite *Plasmodium falciparum*.[4] The ability to modify the scaffold at various positions is key to optimizing potency and selectivity.
- Cancer Immunotherapy: This scaffold has been identified as a novel heme-binding moiety for the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[9][11] IDO1 is a key enzyme that cancer cells exploit to suppress the immune system. Inhibiting IDO1 can restore the immune system's ability to attack tumors, making this a promising strategy in oncology.[9]

- Broad Pharmacological Profile: The broader class of triazolopyridines has been investigated for a wide range of activities, including use as JAK1/2 inhibitors, anti-inflammatory agents, and antipsychotics, highlighting the chemical versatility of this heterocyclic system.[2][4][12]

Safety and Handling

As with any laboratory chemical, proper handling of 5-Chloro-[1]triazolo[4,3-a]pyridine is paramount. Buyer assumes responsibility to confirm product identity and purity.

Safety Aspect	Information	Source
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statement	H302: Harmful if swallowed	
Storage Class	11: Combustible Solids	
Precautions	Ensure good ventilation. Avoid formation of dust. Keep away from ignition sources.	[13]
PPE	Wear protective gloves, safety glasses, and a lab coat.	[14]

Conclusion

5-Chloro-[1]triazolo[4,3-a]pyridine (CAS 27187-13-9) is more than just a chemical compound; it is a strategic tool for innovation. Its straightforward synthesis and, more importantly, its chemically reactive chlorine handle, provide a reliable and versatile entry point into a class of molecules with immense therapeutic potential. For researchers in drug development, understanding the synthesis and reactivity of this scaffold is essential for designing the next generation of targeted therapies.

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